Methyl 5-(cyanomethyl)furan-2-carboxylate CAS 39258-67-8 properties
Methyl 5-(cyanomethyl)furan-2-carboxylate CAS 39258-67-8 properties
A Bifunctional Scaffold for Medicinal Chemistry
CAS: 39258-67-8 Formula: C8H7NO3 Molecular Weight: 165.15 g/mol
Executive Summary
Methyl 5-(cyanomethyl)furan-2-carboxylate is a high-value heteroaromatic building block characterized by its bifunctional orthogonality. It features an electron-deficient furan core substituted with a methyl ester at the C2 position and a cyanomethyl group at the C5 position.
For drug development professionals, this molecule represents a "strategic linker." The ester allows for standard acyl-transfer chemistry (to amides or heterocycles), while the cyanomethyl motif offers a gateway to primary amines (via reduction), carboxylic acids (via hydrolysis), or bioisosteres like tetrazoles. Its primary utility lies in fragment-based drug discovery (FBDD) for kinase inhibitors and anti-inflammatory agents where furan scaffolds serve as critical pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3]
The following data summarizes the core properties necessary for analytical identification and handling.
| Property | Specification | Notes |
| IUPAC Name | Methyl 5-(cyanomethyl)furan-2-carboxylate | |
| SMILES | COC(=O)C1=CC=C(O1)CC#N | Useful for cheminformatics/docking |
| Appearance | Off-white to pale yellow solid | Low-melting solid; may appear as oil in impure fractions. |
| Melting Point | 68–72 °C (Typical) | Verify with specific batch CoA. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water. |
| Stability | Stable under standard conditions | Moisture sensitive (ester hydrolysis). Avoid strong acids/bases unless reacting. |
Structural Insight:
The methylene protons (
Synthetic Routes & Process Chemistry
While commercially available, in-house synthesis is often required to access fresh material or derivatives. The most robust route utilizes the nucleophilic displacement of a halomethyl precursor.
Protocol: Cyanation of Methyl 5-(chloromethyl)furan-2-carboxylate
Note: This protocol involves the use of Cyanide salts. Extreme caution and specific safety training are mandatory.
Reaction Overview:
Step-by-Step Methodology:
-
Preparation: In a fume hood equipped with a cyanide scrubber, dissolve Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Expert Tip: DMSO is preferred over acetone/water to suppress hydrolysis of the ester and accelerate the
reaction rate.
-
-
Addition: Add Sodium Cyanide (NaCN, 1.2 eq) in a single portion. The reaction is slightly exothermic; ensure temperature remains
to prevent polymerization of the furan ring. -
Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS. The chloride starting material (
) should convert to the more polar nitrile ( ). -
Quenching (Critical): Pour the reaction mixture into a vigorously stirred solution of dilute Ferrous Sulfate (
) and bleach (NaOCl) to quench excess cyanide before disposal. -
Workup: Dilute the main organic mixture with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Figure 1: Process flow for the synthesis of CAS 39258-67-8 via nucleophilic substitution.
Reactivity & Functionalization Strategies
The value of CAS 39258-67-8 lies in its orthogonal reactivity . The ester and nitrile groups can be manipulated independently to generate diverse chemical libraries.
Pathway A: Nitrile Reduction (The "Linker" Strategy)
The nitrile can be reduced to a primary amine, creating a Furan-CH2-CH2-NH2 motif. This is crucial for fragment-linking in kinase inhibitors.
-
Conditions:
(50 psi), Raney Nickel, MeOH/NH3. -
Note: Avoid acidic hydrogenation (e.g., Pd/C + HCl) to prevent furan ring opening.
Pathway B: Ester Hydrolysis (The "Headgroup" Strategy)
Selective hydrolysis of the ester yields the free carboxylic acid, which can then be coupled to amines.
-
Conditions: LiOH (1.1 eq), THF/Water,
. -
Selectivity: Mild conditions preserve the nitrile. Strong acid hydrolysis (
, reflux) would hydrolyze both the ester and the nitrile.
Pathway C: [3+2] Cycloaddition (The "Bioisostere" Strategy)
Conversion of the nitrile to a tetrazole creates a carboxylic acid bioisostere with improved metabolic stability.
-
Conditions:
, , DMF, .
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Handling, Stability, & Safety
Safety Critical:
-
Nitrile Toxicity: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions in vivo. Handle with gloves and in a fume hood.
-
Furan Sensitivity: Furan rings are electron-rich dienes (though deactivated here by the ester). They are sensitive to singlet oxygen and strong acids, which can cause ring-opening to dicarbonyls (the darkening of samples over time).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (
) for long-term storage to prevent ester hydrolysis. -
Container: Amber glass vials to prevent potential photo-oxidation of the furan ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709763, Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved from [Link]
-
American Elements. Methyl 5-(cyanomethyl)furan-2-carboxylate Product Specifications. Retrieved from [Link]
- Kirsch, G., et al. (2016).Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.
